Superior Hydrogen-Bond Pairing of Glu-Containing Tripeptide vs. Gln Analog in Nucleic Acid Base Recognition
H-Gly-Gly-Glu-OH-containing tetrapeptide (Trp-Gly-Gly-Glu) demonstrates binding preference over Trp-Gly-Gly-Gln for 7-methylguanine base [1]. This preference stems from more effective hydrogen-bond pairing by the Glu carboxyl group compared to the Gln carbamoyl group [1].
| Evidence Dimension | Hydrogen-bond pairing effectiveness in nucleic acid base recognition |
|---|---|
| Target Compound Data | Trp-Gly-Gly-Glu: Binding preference observed; more effective hydrogen-bond pairing with 7-methylguanine base |
| Comparator Or Baseline | Trp-Gly-Gly-Gln: Binding preference lower; less effective hydrogen-bond pairing |
| Quantified Difference | Qualitative binding preference demonstrated; hydrogen-bond pairing more effective for Glu carboxyl vs. Gln carbamoyl group |
| Conditions | Fluorescence spectroscopy and ¹H-NMR; interaction with 7-methylguanine base; cooperative stacking and hydrogen-bond pairing interactions |
Why This Matters
Investigators studying nucleic acid recognition or designing peptide-based ligands require the specific carboxyl functionality of H-Gly-Gly-Glu-OH; Gln-substituted analogs yield weaker molecular recognition signals.
- [1] Ishida T, et al. Recognition of a nucleic acid base by tryptophan-containing peptides: spectroscopic comparison of the interaction of Trp-Gly-Gly-Glu and Trp-Gly-Gly-Gln with 7-methylguanine base. Chem Pharm Bull (Tokyo). 1994;42(3):674-676. View Source
